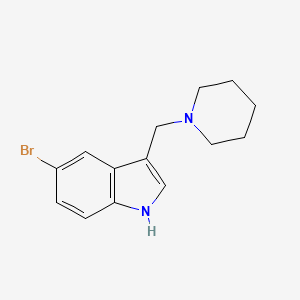

5-bromo-3-(piperidin-1-ylmethyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-(piperidin-1-ylmethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2/c15-12-4-5-14-13(8-12)11(9-16-14)10-17-6-2-1-3-7-17/h4-5,8-9,16H,1-3,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUTUCDTXIZGTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CNC3=C2C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 3 Piperidin 1 Ylmethyl 1h Indole and Analogues

Established Approaches for Indole (B1671886) Core Formation

The synthesis of the prerequisite 5-bromoindole (B119039) can be achieved through various methods, either by direct bromination of indole or by constructing the indole ring with the bromine atom already in place. The following sections detail the classical named reactions for indole synthesis.

Fischer Indole Synthesis and its Modern Adaptations

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves the cyclization of a phenylhydrazone, formed from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone, under acidic conditions. wikipedia.orgbyjus.com Catalysts for this reaction can be Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂ and BF₃. wikipedia.org

The mechanism begins with the formation of the phenylhydrazone, which tautomerizes to an enamine. Following protonation, a crucial buu.ac.thbuu.ac.th-sigmatropic rearrangement occurs, breaking the N-N bond. The resulting intermediate then undergoes cyclization and eliminates a molecule of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

A significant modern adaptation is the Buchwald modification , which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate, expanding the reaction's scope. wikipedia.org

Leimgruber–Batcho Indole Synthesis

The Leimgruber–Batcho indole synthesis is a highly effective two-step process that produces indoles from o-nitrotoluenes. wikipedia.org It has become a popular industrial method due to its high yields, mild reaction conditions, and the commercial availability of starting materials. wikipedia.org

The first step involves the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine (B122466), to form an enamine. wikipedia.org In the second step, this intermediate undergoes reductive cyclization to yield the indole. wikipedia.org Common reducing agents include Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen, or stannous chloride. wikipedia.org This method can be adapted to produce 3-substituted indoles by functionalizing the intermediate enamine. tandfonline.comresearchgate.net

Larock Indole Synthesis

The Larock indole synthesis, also known as Larock heteroannulation, is a powerful palladium-catalyzed reaction that synthesizes indoles from an o-haloaniline (typically o-iodoaniline) and a disubstituted alkyne. wikipedia.orgsynarchive.com First reported in 1991, this reaction is noted for its versatility and the ability to produce complex, polysubstituted indoles. wikipedia.orgub.edu

The catalytic cycle generally involves:

Reduction of Pd(II) to the active Pd(0) species.

Oxidative addition of the o-iodoaniline to the Pd(0) catalyst.

Coordination and subsequent regioselective syn-insertion of the alkyne into the aryl-palladium bond.

Intramolecular cyclization where the nitrogen attacks the vinylpalladium intermediate.

Reductive elimination to form the indole product and regenerate the Pd(0) catalyst. ub.edu

The reaction conditions have been optimized over the years, with variations allowing the use of more accessible o-bromoanilines and o-chloroanilines. wikipedia.orgnih.gov

Table 2: Examples of the Larock Indole Synthesis

| o-Haloaniline | Alkyne | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| o-Bromoaniline | Serine-derived alkyne | Pd[P(o-tol)₃]₂ | Na₂CO₃, 100 °C | 70% | nih.gov |

| o-Iodoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂ | K₂CO₃, n-Bu₄NCl, DMF, 100 °C | 98% | d-nb.info |

| o-Iodoaniline | 4-Octyne | Pd(OAc)₂ | K₂CO₃, n-Bu₄NCl, DMF, 100 °C | 94% | d-nb.info |

| o-Iodoaniline | Triethyl(phenylethynyl)silane | Immobilized Pd(II) complex | K₂CO₃, DMF, 100 °C | >95% | ub.edu |

Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a specific method for forming 5-hydroxyindole (B134679) derivatives. wikipedia.orgsynarchive.com Discovered by Costin Nenițescu in 1929, the reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com

The mechanism consists of a sequence of a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine π bond to form the five-membered ring, and a final elimination step to yield the 5-hydroxyindole. wikipedia.orgresearchgate.net While this method directly produces 5-hydroxyindoles, its principles are a cornerstone of indole chemistry and have been applied to the synthesis of biochemically important molecules like serotonin (B10506) and various pharmaceuticals. wikipedia.org

Reissert Indole Synthesis

The Reissert indole synthesis is a method for preparing indoles or substituted indoles starting from an o-nitrotoluene and diethyl oxalate. wikipedia.orgchemeurope.com The first step is a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.orgresearchgate.net Subsequently, this intermediate undergoes reductive cyclization, typically using zinc dust in acetic acid or other reducing agents like iron powder, to form an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This acid can then be decarboxylated upon heating to yield the final indole product. wikipedia.org

Other Named Reactions for Indole Synthesis

Beyond the aforementioned methods, several other named reactions contribute to the diverse toolkit for indole synthesis. These include:

Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of aniline (B41778), typically resulting in 2-arylindoles.

Madelung Synthesis: This reaction is the intramolecular cyclization of an N-acylated-o-toluidine at high temperatures using a strong base, such as sodium amide or potassium t-butoxide. bhu.ac.in Modern variations have been developed that proceed under milder conditions. bhu.ac.in

Table of Mentioned Compounds

| Compound Name |

|---|

| 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole |

| 5-bromoindole |

| Indole |

| Piperidine (B6355638) |

| Formaldehyde (B43269) |

| 3-(Diethylaminomethyl)-1H-indole |

| 3-(Piperidin-1-ylmethyl)-1H-indole |

| 3-(Morpholin-4-ylmethyl)-1H-indole |

| 2-Methyl-3-(piperidin-1-ylmethyl)-1H-indole |

| Phenylhydrazine |

| o-Nitrotoluene |

| N,N-dimethylformamide dimethyl acetal |

| Pyrrolidine |

| o-Iodoaniline |

| o-Bromoaniline |

| o-Chloroaniline |

| 1-Phenyl-1-propyne |

| 4-Octyne |

| Triethyl(phenylethynyl)silane |

| Benzoquinone |

| β-Aminocrotonic ester |

| 5-Hydroxyindole |

| Serotonin |

| Diethyl oxalate |

| Ethyl o-nitrophenylpyruvate |

| Indole-2-carboxylic acid |

| N-acylated-o-toluidine |

Strategies for Introduction of the Piperidin-1-ylmethyl Moiety

The installation of the piperidin-1-ylmethyl group onto the indole scaffold is a critical step in the synthesis of the target compound. Several classical and modern methods have been developed for this purpose, each with its own advantages and substrate scope.

Mannich Reaction in Indole Chemistry

The Mannich reaction is a cornerstone of organic synthesis and a widely employed method for the aminomethylation of acidic C-H bonds. nih.govepa.gov In the context of indole chemistry, the C3 position is sufficiently nucleophilic to participate in this three-component condensation. The reaction typically involves the indole, formaldehyde (or a source thereof), and a secondary amine, in this case, piperidine. jofamericanscience.org

The classical Mannich reaction involves the condensation of an active hydrogen compound with a non-enolizable aldehyde and a primary or secondary amine to yield a "Mannich base." epa.gov For the synthesis of this compound, this would ideally involve the direct reaction of 5-bromoindole, formaldehyde, and piperidine. The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and piperidine, which then undergoes electrophilic attack by the electron-rich C3 position of the indole ring. Acetic acid is a commonly used catalyst for this transformation. nih.gov

A general representation of the Mannich reaction for the synthesis of gramine (B1672134) analogs is shown below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Indole | Formaldehyde | Dimethylamine | Acetic Acid | Gramine |

Microwave-assisted technologies have been introduced to the acetic-acid-catalyzed Mannich reaction, significantly reducing reaction times to as little as 5 minutes while achieving high yields. nih.gov

Multi-Component Reactions (MCR)

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. For the synthesis of 3-aminoalkylated indoles, one-pot three-component reactions are particularly relevant. These reactions often mirror the components of the Mannich reaction but can be promoted by various catalysts under different conditions.

An efficient, micelle-promoted, one-pot synthesis of 3-amino alkylated indoles has been developed via a three-component Mannich-type reaction of secondary amines, aldehydes, and indoles in water. chemicalbook.com This approach is noted for its mild reaction conditions and good yields. The use of catalysts like bismuth nitrate (B79036) under microwave heating has also been reported for the three-component synthesis of 5-aminotetrazoles, showcasing the versatility of MCRs. nih.gov

Condensation Reactions with Amines

Condensation reactions provide another avenue for the formation of the C-N bond necessary for the piperidin-1-ylmethyl moiety. These can involve the reaction of a pre-functionalized indole with an amine or vice versa. For instance, a pre-formed indole-3-carboxaldehyde (B46971) can undergo reductive amination with piperidine.

The synthesis of various 3-arylaminomethyl indoles has been achieved through the condensation of an array of aromatic tosylaldimines with indole, directed by a bulky tert-butyldimethylsilyl-protecting group on the indole nitrogen. acs.org Another approach involves the condensation of 5-bromoisatin (B120047) with p-toluidine (B81030) to form a Schiff base, which can then undergo further reactions. researchgate.net

A plausible route to the target compound involves the Vilsmeier-Haack formylation of 5-bromoindole to produce 5-bromoindole-3-carboxaldehyde (B1265535). sigmaaldrich.comrlavie.com This aldehyde can then be subjected to reductive amination with piperidine using a suitable reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride to yield this compound. researchgate.netresearchgate.net

Interconnection Strategies Between Indole and Piperidine Derivatives

Beyond the direct coupling of an indole and a piperidine unit, more intricate strategies involve the formation of one ring system onto the other. For instance, a patent describes a process for preparing (R)-5-bromo-3-[(1-methyl-pyrrolidin-2-ylmethyl]-1H-indole, a close analog of the target compound. google.com This process involves the reaction of (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl (B1604629) ester with a reducing agent like sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA). google.com This suggests a strategy where a piperidine-containing acyl group is first attached to the indole C3 position, followed by reduction of the amide carbonyl and any other reducible functionalities.

Another strategy involves the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives. mdpi.com This is achieved by N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles with a chiral reagent, followed by separation of the diastereomers and subsequent removal of the chiral auxiliary. mdpi.com While this method focuses on a different linkage, it highlights the sophisticated strategies available for creating specific indole-piperidine connections.

Bromination Techniques for Indole Derivatives at the 5-Position

The introduction of a bromine atom at the C5 position of the indole ring is a key step, which can be performed either before or after the installation of the C3 side chain. The regioselectivity of bromination is influenced by the reaction conditions and the substituents already present on the indole ring.

Direct bromination of indole typically occurs at the C3 position due to its high electron density. To achieve bromination at the C5 position, the C3 position is often blocked, or specific brominating agents and conditions are employed. A common strategy involves the protection of the indole nitrogen, for example, as the N-acetyl derivative, followed by bromination.

A patented method for preparing 5-bromoindole involves a multi-step process starting with the dissolution of indole in an alcoholic solvent and reaction with sodium or potassium bisulfite. google.com The resulting intermediate is then treated with acetic anhydride, followed by bromine in water at low temperatures, and finally hydrolysis to yield 5-bromoindole. google.com Another approach describes the bromination of various indole derivatives using reagents like bromine in a mixture of dichloromethane (B109758) and methanol (B129727) with triethylamine. researchgate.net

Advanced Synthetic Methodologies

Modern synthetic chemistry continually seeks more efficient, selective, and sustainable methods. For the synthesis of complex molecules like this compound, several advanced methodologies are emerging.

Transition-Metal-Catalyzed C-H Functionalization: This powerful strategy allows for the direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds. nih.govbohrium.comacs.orgrsc.org For indoles, this can provide a direct route to substituted derivatives without the need for pre-functionalization. Palladium-catalyzed reactions, for example, have been used for the synthesis of 3-(aminomethylene)-2-oxoindolines. rsc.org While direct C3-aminomethylation of 5-bromoindole via C-H activation is a promising but challenging approach, the field is rapidly advancing. researchgate.net

Catalytic Synthesis of 3-Aminooxindoles and Related Compounds: Significant progress has been made in the catalytic synthesis of 3-aminooxindoles, which are structurally related to the target compound. rsc.orgbohrium.com These methods often employ organocatalysis or transition metal catalysis to achieve high enantioselectivity.

Reductive Amination: As mentioned previously, the reductive amination of 5-bromoindole-3-carboxaldehyde with piperidine is a highly viable and efficient method. researchgate.net This two-step sequence, involving formylation followed by reductive amination, is a reliable and often high-yielding route to the target compound.

Metal-Free Approaches

The development of metal-free synthetic methods is a cornerstone of sustainable chemistry, avoiding the cost, toxicity, and environmental impact associated with heavy metals. The synthesis of 3-aminoalkylated indoles, including the target compound, is well-suited to these approaches.

The Mannich reaction is a powerful tool for forming C-C bonds and introducing nitrogen-containing functional groups. rsc.org In its classic form, it is an acid-catalyzed process and inherently metal-free. youtube.com The reaction proceeds through the formation of an electrophilic Eschenmoser-type salt (an iminium ion) from formaldehyde and a secondary amine like piperidine. youtube.com This iminium ion is then attacked by the nucleophilic C-3 position of the indole ring. chemtube3d.com

Modern advancements have led to highly efficient, organocatalyzed, three-component Mannich-type reactions. rsc.org An efficient synthesis of 3-amino-alkylated indoles has been developed using L-proline as a catalyst under solvent-free conditions at room temperature. rsc.orgrsc.org This method offers advantages such as simpler procedures, energy savings, and reduced waste. rsc.org Molecular iodine has also been successfully employed as a mild Lewis acid catalyst for the one-pot, three-component synthesis of 3-aminoalkyl indoles, affording excellent yields under neutral, metal-free conditions. researchgate.net Furthermore, catalyst-free approaches have been developed, using promoting media like methanol and ethylene (B1197577) glycol to facilitate the multicomponent reaction. rsc.org

Alternative metal-free strategies can construct the 3-aminoindole framework from different starting materials. One novel approach involves the reaction of 2-nitrochalcones with ammonia or primary amines to yield 3-aminoindoles under transition-metal-free conditions, lauded for its efficiency and environmental friendliness. sci-hub.se

Table 1: Examples of Metal-Free Syntheses for 3-Aminoalkylated Indoles

| Catalyst/Condition | Reactants | Solvent | Key Features | Reference |

|---|---|---|---|---|

| L-proline (20 mol%) | Indole, Aldehyde, Secondary Amine | Solvent-free | Excellent yields; room temperature; green methodology. | rsc.orgrsc.org |

| Molecular Iodine (10 mol%) | Indole, Aldehyde, N-alkyl aniline | Dichloromethane (DCM) | Mild, neutral conditions; operational simplicity; low-cost catalyst. | researchgate.net |

| None (Promoting media) | Indole, Aldehyde, Secondary Amine | Methanol/Ethylene Glycol | Highly efficient and sustainable; no column chromatography needed. | rsc.org |

| None | 2-Nitrochalcone, Primary Amine | Dimethyl Sulfoxide (DMSO) | High efficiency; uses abundant nitrogen sources; scalable. | sci-hub.se |

Green Chemistry Principles in Indole Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. google.com These principles have been successfully applied to the synthesis of indoles and their derivatives.

Ionic Liquids (ILs): Ionic liquids are considered green solvents due to their negligible vapor pressure, thermal stability, and recyclability. nih.gov They can function as both the solvent and catalyst in reactions. Acidic ionic liquids, for instance, have been used to catalyze the Fischer indole synthesis, a classic method for creating the indole core, often with the ability to be reused without significant loss of activity. jofamericanscience.org Their application can circumvent the need for volatile and hazardous organic solvents. nih.gov

Water as Solvent: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. chemicalbook.com Performing organic reactions in water is a primary goal of sustainable chemistry. rsc.org Methodologies have been developed for the synthesis of indole derivatives in aqueous media, including multicomponent strategies to produce 3-substituted indoles. rsc.org The use of designer surfactants can create micellar nanoreactors in water, allowing reactions typically requiring organic solvents to proceed efficiently. rsc.org

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is a key green chemistry technique that often leads to dramatic reductions in reaction times, increased yields, and cleaner products. nih.gov The selective and rapid heating of reactants by microwaves minimizes the formation of byproducts and reduces energy consumption compared to conventional heating methods. beilstein-archives.org This technique has been widely applied to the synthesis of various heterocyclic compounds, including indole derivatives. nih.gov

Nanoparticles: The use of nanoparticles as catalysts represents a green and sustainable approach. thieme-connect.com Magnetic nanoparticles, for example, can be used as catalysts and are easily recovered from the reaction mixture using an external magnet, allowing for simple recycling and reuse. thieme-connect.com This minimizes catalyst waste and simplifies product purification.

Table 2: Application of Green Chemistry Principles in Indole Synthesis

| Principle | Example Application | Advantages | Reference |

|---|---|---|---|

| Ionic Liquids | Fischer indole synthesis | Reusable catalyst/solvent, low volatility, stable. | jofamericanscience.org |

| Water as Solvent | Multicomponent synthesis of 3-arylmethyl indoles | Environmentally benign, safe, cost-effective, reusable catalyst. | rsc.org |

| Microwave Irradiation | Synthesis of various heterocyclic compounds | Reduced reaction times, higher yields, energy efficient, fewer byproducts. | nih.govbeilstein-archives.org |

| Nanoparticles | Synthesis of spiro[indole-quinazoline] derivatives | High stability, superior catalytic activity, reusable magnetic catalyst. | thieme-connect.com |

Oxidative Cyclization Methods

Oxidative cyclization reactions are powerful methods for constructing complex molecular architectures, including the core ring systems of many natural products. thieme-connect.com In the context of indole synthesis, these reactions typically involve the formation of the indole nucleus from a linear precursor. For instance, an appropriately substituted aniline derivative can undergo intramolecular cyclization onto an alkene or other functional group, driven by an oxidant.

These methods are particularly useful for creating the indole core that can later be functionalized. acs.org For example, the synthesis of 5-bromoindole derivatives can be achieved through oxidative processes. acs.org One reported procedure involves the cyclization of key thiourea (B124793) intermediates derived from a 5-bromoindole precursor using an oxidant like chromium trioxide (CrO₃) to yield spirocyclic compounds. acs.org Another approach is electrophilic bromocyclization, where bromine acts as a cyclization reagent. acs.org These strategies provide powerful tools for quickly establishing the core structures of a number of indole alkaloids. thieme-connect.com

Table 3: Examples of Oxidative Cyclization in Indole Synthesis

| Method | Reagents | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Oxidative Spirocyclization | CrO₃, Acetic Acid, Dioxane | Aminoanalogues of 5-bromobrassinin | Formation of spiroindoline compounds. | acs.org |

| Electrophilic Bromocyclization | Br₂, Dichloromethane/Methanol | Thioureas from 5-bromoindole | Formation of spiroindolinium intermediates. | acs.org |

| P450-catalyzed coupling | P450 monooxygenases (e.g., StaP) | Tryptophan derivatives | Oxidative C₂-C₂ coupling of two indole rings to form indolocarbazoles. | thieme-connect.com |

Selective Functionalization of Indole Ring Positions (C-2, C-3)

The regioselectivity of reactions on the indole ring is a critical aspect of its chemistry. The inherent electronic structure of indole makes the C-3 position the most nucleophilic and thus the most reactive site for electrophilic substitution. chemtube3d.com This intrinsic reactivity is exploited in the Mannich reaction to selectively install the aminoalkyl group at C-3, providing a direct route to the target compound, this compound. youtube.comchemtube3d.com

While C-3 functionalization is often straightforward, achieving substitution at the less reactive C-2 position presents a greater challenge and typically requires specific strategies. rsc.orgmdpi.com

C-3 Functionalization (Dominant): The Mannich reaction is a classic example of selective electrophilic substitution at the C-3 position. chemtube3d.com The reaction proceeds because the intermediate formed by attack at C-3 maintains the aromaticity of the benzene (B151609) ring, which is energetically favorable. chemtube3d.com

C-2 Functionalization (Challenging): To direct functionalization to the C-2 position, chemists often install a removable protecting or directing group on the indole nitrogen (N-1). rsc.org This group can coordinate to a metal catalyst, directing the reaction to the adjacent C-2 position. For example, palladium-catalyzed reactions have been developed for the synthesis of 2-arylindoles. rsc.org More recently, nickel-catalyzed dearomative arylboration of indoles has been shown to provide access to either C-2 or C-3 borylated indolines with high regioselectivity, controlled simply by the choice of the N-protecting group.

Table 4: Comparison of Methods for Selective Functionalization of Indole

| Position | Method | Strategy | Example Reaction | Reference |

|---|---|---|---|---|

| C-3 | Electrophilic Substitution | Exploits the natural nucleophilicity of the C-3 position. | Mannich Reaction | chemtube3d.com |

| C-3 | Organocatalysis | L-proline or iodine-catalyzed three-component coupling. | Metal-free Mannich-type reaction | rsc.orgresearchgate.net |

| C-2 | Directed C-H Activation | Use of a directing group on the indole nitrogen to guide a metal catalyst. | Palladium-catalyzed 2-arylation | rsc.org |

| C-2 / C-3 | Catalyst-Controlled Dearomatization | Choice of N-protecting group dictates regioselectivity in Ni-catalyzed arylboration. | Nickel-catalyzed arylboration |

Synthetic Challenges and Methodological Development

Despite the prevalence of the indole scaffold, its synthesis and functionalization are not without challenges. Classical methods for constructing the indole ring, such as the Fischer and Bartoli syntheses, often suffer from significant limitations. rsc.org These methods frequently require harsh acidic conditions and high temperatures, which can limit their substrate scope and tolerance for sensitive functional groups. rsc.org Furthermore, they can exhibit poor regioselectivity, leading to mixtures of products that are difficult to separate.

A primary challenge in indole chemistry is controlling regioselectivity. rsc.orgmdpi.com As discussed, while the C-3 position is electronically favored for substitution, achieving selective functionalization at other positions (C-2, C-4, C-5, C-6, or C-7) requires sophisticated strategies, often involving protecting or directing groups. rsc.org Another significant challenge is the inherent instability of certain indole derivatives. For example, unprotected 3-aminoindoles are often sensitive to air and light and can undergo oxidative dimerization or decomposition, which complicates their synthesis and isolation.

To overcome these hurdles, significant methodological development has occurred. The rise of transition-metal-catalyzed C-H activation has provided powerful new tools for the regioselective synthesis of functionalized indoles under milder conditions. rsc.orgmdpi.com The development of metal-free and organocatalytic reactions, particularly for C-3 functionalization, has offered more sustainable and environmentally friendly alternatives. rsc.orgrsc.org Moreover, the application of green chemistry principles, such as the use of water as a solvent, microwave assistance, and recyclable catalysts, continues to address the challenges of waste, energy consumption, and safety associated with traditional synthetic methods. rsc.orggoogle.com

Structure Activity Relationship Sar Studies on 5 Bromo 3 Piperidin 1 Ylmethyl 1h Indole and Analogues

Influence of Halogenation (Bromine) at the Indole (B1671886) Core

Research on various indole derivatives has demonstrated that bromination can lead to increased biological potency. For instance, in the case of certain indole phytoalexin analogues, the presence of a bromine atom at the C-5 position of the indole nucleus resulted in a partial increase in antiproliferative activities against leukemia cell lines compared to their non-brominated counterparts. beilstein-archives.org Specifically, 5-bromobrassinin, a synthetic derivative, exhibits a better pharmacological profile with slower clearance than the natural, non-brominated brassinin. beilstein-archives.org The bromination of natural compounds is frequently associated with enhanced biological activity. beilstein-archives.org

However, the effect of bromination is not universally enhancing and appears to be context-dependent. In some series of compounds, 5-bromo substitution has resulted in either lower or approximately the same activities when compared to the corresponding non-brominated molecules. beilstein-archives.org The position of the bromine atom is also crucial. Studies comparing brominated indole derivatives have shown that positional isomers, such as 5-bromo versus 6-bromo analogues, can exhibit different levels of activity, underscoring the sensitivity of the biological target to the precise location of the halogen substituent. nih.gov The bromine atom's size and polarizability can impact steric and electronic interactions, which influences biological activity and receptor binding affinity. fiveable.me

Role of the Piperidin-1-ylmethyl Side Chain

The C3 position of the indole ring is a common point for substitution, and functionalizing this position is a key strategy for developing compounds with diverse biological activities. nih.gov The piperidin-1-ylmethyl group at this position is a critical determinant of the pharmacological properties of the parent compound. The piperidine (B6355638) ring itself is a versatile heterocyclic moiety frequently found in monoamine oxidase (MAO) inhibitors and other neurologically active agents. nih.gov

Impact of Piperidine Ring Substitutions and Modifications

Modifications to the piperidine ring can significantly alter biological activity. For example, in a series of piperidine derivatives studied as MAO-B inhibitors, substitution on the piperidine ring with small amino functional groups led to compounds with comparatively higher activity. nih.gov Another study found that a 4-methyl-substituted piperidine ring resulted in high inhibitory activity for MAO-B. nih.gov The exploration of derivatives such as 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione highlights that a variety of substituents are tolerated on the piperidine ring, leading to compounds with potential antiviral activities. mdpi.com These findings suggest that the piperidine ring serves as a scaffold that can be further decorated to optimize interactions with the biological target.

Effect of Piperidine Ring Size and Conformation

The size and conformation of the heterocyclic ring attached to the indole core are crucial for optimal activity. Structure-activity relationship studies have indicated that a six-membered ring, such as piperidine, is often preferred for maximal inhibitory activity in certain enzyme systems. nih.gov When the piperidine ring is replaced with a different-sized ring, such as the five-membered pyrrolidine (B122466) ring in analogues like 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, the change in ring size and conformation can impact the compound's ability to fit into the target's binding site. nih.govnih.gov Furthermore, replacing the piperidine with an acyclic analogue has been shown to result in a loss of activity, emphasizing the importance of the cyclic constraint provided by the piperidine ring for maintaining a bioactive conformation. dndi.org

Positional Isomerism and Biological Activity (e.g., piperidin-1-ylmethyl vs. piperidin-4-ylmethyl)

Positional isomerism, both on the indole core and on the piperidinyl side chain, has a profound impact on biological activity. nih.gov As mentioned, the location of the bromine atom (e.g., 5-bromo vs. 6-bromo) can significantly alter a compound's potency. nih.gov

Similarly, the point of attachment of the indolemethyl group to the piperidine ring is critical. The parent compound features a piperidin-1-ylmethyl moiety, meaning the linkage is through the piperidine nitrogen. Isomers where the piperidine ring is attached at a carbon atom, such as in 3-(piperidin-3-yl)-1H-indole or 6-bromo-3-(piperidin-4-yl)-1H-indole, present a different spatial arrangement of the piperidine ring relative to the indole core. vulcanchem.comnih.gov These isomers expose the piperidine's nitrogen atom as a secondary amine, which can participate in different hydrogen bonding interactions compared to the tertiary amine in the piperidin-1-ylmethyl structure. Such structural changes can lead to different binding modes and affinities for biological targets. For example, compounds with the 6-bromoindole (B116670) scaffold and a piperidine ring at the 3-position have been investigated as potential ligands for targets in the central nervous system. vulcanchem.com

Stereochemical Considerations and Enantiomeric Purity

When the piperidine ring is substituted at a position other than C4, or if it bears a substituent, it becomes a chiral center. This introduces the possibility of stereoisomers (enantiomers and diastereomers), which can have distinct pharmacological properties. For instance, the synthesis and separation of the (R)- and (S)-enantiomers of 3-(piperidin-3-yl)-1H-indole derivatives have been a subject of study. nih.govmdpi.com The absolute configuration of these enantiomers was determined using X-ray crystallography. nih.govmdpi.com

Data Tables

Table 1: Influence of Halogenation on Indole Derivatives' Activity

| Compound/Analogue Type | Substitution | Observed Effect on Activity | Reference(s) |

|---|---|---|---|

| Indole Phytoalexins | 5-Bromo | Partial increase in antiproliferative activity | beilstein-archives.org |

| Brassinin | 5-Bromo (5-Bromobrassinin) | Better pharmacologic profile, slower clearance | beilstein-archives.org |

| Indole-imidazole | 5-Fluoro | Devoid of activity | nih.gov |

| Indole-imidazole | 5-Bromo | Weakly inhibited MRSA growth | nih.gov |

Table 2: Effect of Piperidine Ring Modifications on Biological Activity

| Base Scaffold | Ring Modification | Observed Effect on Activity | Reference(s) |

|---|---|---|---|

| Piperidine derivatives | 4-Methyl substitution | High inhibitory activity for MAO-B | nih.gov |

| Piperidine derivatives | Substitution with small amino groups | Higher activity for MAO-B inhibition | nih.gov |

| 4-Azaindole-2-piperidine | Replacement with acyclic analogue | Loss of activity | dndi.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov These models are instrumental in predicting the activity of novel compounds and in providing insights into the structural features that are crucial for a desired biological effect. nih.gov For indole derivatives, QSAR studies have been employed to explore their potential as various therapeutic agents by identifying key molecular descriptors that influence their activity. nih.govwjpr.net

A 3D-QSAR study involving Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was conducted on a series of 27 novel indole derivatives with a general structure of (2,3-dihydro-benzo nih.govnih.govoxazin-4-yl)-2-{4-[3-(1H-3-indolyl)-propyl]-1-piperazinyl}-ethanamides. nih.gov This investigation aimed to understand the structural requirements for their affinity to the serotonin (B10506) transporter (SERT), the dopamine (B1211576) D2 receptor, and monoamine oxidase-A (MAO-A). nih.gov The series of compounds was divided into a training set of 19 molecules and a test set of 8 molecules to build and validate the QSAR models. nih.gov

The statistical quality of the generated CoMFA and CoMSIA models was found to be significant, indicating their predictive power. nih.gov The best CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.625 and a non-cross-validated correlation coefficient (r²ncv) of 0.967. nih.gov The optimal CoMSIA model showed a q² of 0.523 and an r²ncv of 0.959. nih.gov These statistical parameters suggest that the models are robust and can reliably predict the biological activity of similar compounds.

A key finding from this research was the influence of substituents at the C-5 position of the indole ring on SERT affinity. nih.gov The study revealed that the introduction of a halogen, such as bromine or fluorine, at this position leads to more potent compounds compared to the unsubstituted analogue. nih.gov Specifically, compounds with a C-5 bromo or fluoro substitution exhibited enhanced SERT affinity. nih.gov This highlights the importance of the electronic and steric properties of the substituent at this position for favorable interaction with the target protein.

The contour maps generated from the CoMFA and CoMSIA models provide a visual representation of the regions around the molecule where certain properties are favorable or unfavorable for activity. These maps can guide the design of new, more potent analogues by indicating where to place, for instance, bulky, electronegative, or hydrophobic groups to enhance the biological response. nih.gov

Table 1: Statistical Results of 3D-QSAR Models for Indole Analogues nih.gov

| Model | q² (Cross-validated r²) | r²ncv (Non-cross-validated r²) |

| CoMFA | 0.625 | 0.967 |

| CoMSIA | 0.523 | 0.959 |

Table 2: Influence of C-5 Substitution on SERT Affinity of Indole Analogues nih.gov

| Substitution at C-5 | Relative Potency |

| Unsubstituted | Lower |

| Fluorine | Higher |

| Bromine | Higher |

Mechanistic Investigations and Molecular Interactions

Cellular Mechanism of Action (In Vitro Models)There are no published in vitro studies detailing the cellular effects and mechanism of action of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole.

Until research on the biological activity and mechanistic profile of this compound is conducted and published, a comprehensive and scientifically accurate article as per the requested outline cannot be generated.

Computational Chemistry and Cheminformatics for 5 Bromo 3 Piperidin 1 Ylmethyl 1h Indole

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. mdpi.com This is particularly useful in drug design for understanding how a potential drug molecule (the ligand) might interact with a biological target, such as a protein. mdpi.comtandfonline.com For a molecule like 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole, docking studies would involve placing the compound into the binding site of a target protein to evaluate its potential as an inhibitor or modulator.

Studies on related indole (B1671886) derivatives have successfully used molecular docking to identify potential anticancer agents, antimicrobials, and antiviral compounds. tandfonline.comjetir.orgfrontiersin.org For instance, docking has been used to screen indole derivatives against targets like dihydrofolate reductase (DHFR) for anticancer activity and the Janus kinase 3 (JAK3) protein. tandfonline.comnih.gov These studies typically result in a "docking score," a value in kcal/mol that estimates the binding affinity, and a predicted binding pose showing the ligand's orientation in the protein's active site. nih.gov The reliability of a docking algorithm is often validated by "redocking" a known ligand into its crystal structure and ensuring the predicted pose is very close to the experimental one. nih.gov

Ligand-Protein Interaction Prediction

Predicting the interactions between a ligand and a protein is a key outcome of molecular docking. mdpi.comarxiv.org These interactions, which are primarily non-covalent, determine the stability of the ligand-protein complex. Common interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking or pi-cation interactions. frontiersin.orgnih.gov

For this compound, one can predict several potential interactions based on its structure:

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor. nih.gov

Hydrophobic Interactions: The bromo-substituted benzene (B151609) ring and the piperidine (B6355638) ring are largely hydrophobic and can interact with nonpolar amino acid residues in a binding pocket. youtube.com

Pi-Interactions: The aromatic indole ring can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, or in cation-π interactions with positively charged residues like lysine (B10760008) or arginine. researchgate.net

In studies of similar indole-based compounds, the indole N-H group is frequently observed forming crucial hydrogen bonds with amino acid residues in the target's active site. nih.govmdpi.com For example, in the docking of indole-based diaza-sulphonamides with the JAK-3 protein, hydrogen bonding with residues like Arg-911 and Leu-828 was observed. nih.gov Similarly, docking of other indole derivatives against antimicrobial targets showed that the indole nitrogen forms hydrogen bonds with key residues such as Ser378. mdpi.com

Binding Site Analysis and Hotspot Identification

Binding site analysis involves identifying the specific amino acid residues that form the cavity where the ligand binds. youtube.com These "hotspot" residues are critical for binding, and understanding them is essential for designing more potent and selective drugs. youtube.com Computational tools can identify these pockets and analyze their properties, such as volume, shape, and electrostatic potential. youtube.comrsc.org

While no specific binding site analysis for this compound is published, studies on analogous compounds provide insight. For example, molecular docking of certain 5-bromoindole-2-carboxylic acid derivatives against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain identified key interactions with residues like Cys773 and Asp776. nih.govmdpi.com In another study on indole derivatives targeting the JAK-3 protein, key interacting residues included Leu-828, Gly-829, and Asp-967. nih.gov This type of analysis reveals which parts of the molecule are most important for binding and guides further chemical modifications to improve affinity and specificity.

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) and Hartree-Fock (HF) are quantum mechanical methods used to investigate the electronic structure and properties of molecules. rsc.org These calculations can predict a wide range of molecular properties, including optimized geometry, vibrational frequencies (corresponding to IR and Raman spectra), and electronic parameters. nih.govresearchgate.net

For this compound, DFT calculations could provide valuable information about its three-dimensional shape, bond lengths, and angles. Furthermore, these methods can compute electronic properties that are central to understanding the molecule's reactivity and intermolecular interactions. rsc.org

HOMO-LUMO Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of DFT and HF calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wuxiapptec.comajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity. irjweb.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netwuxiapptec.com

Studies on various indole derivatives have used HOMO-LUMO analysis to explain their reactivity and potential bioactivity. nih.govresearchgate.net For instance, a small energy gap is often correlated with the potential for charge transfer within the molecule, which can be important for biological interactions. irjweb.com By calculating the HOMO-LUMO gap for this compound, one could predict its relative stability and propensity to participate in chemical reactions. wuxiapptec.com

Molecular Electrostatic Potential (MESP) Surfaces

A Molecular Electrostatic Potential (MESP) surface is a 3D map that shows the charge distribution around a molecule. researchgate.netmdpi.com It is an invaluable tool for understanding and predicting how a molecule will interact with other molecules, particularly in biological systems. mdpi.comnih.gov The MESP map is typically color-coded:

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms). These are sites prone to electrophilic attack. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms). These are sites prone to nucleophilic attack. researchgate.net

Green/Yellow regions represent areas of neutral or intermediate potential.

For this compound, an MESP analysis would likely show a region of negative potential around the indole nitrogen and a positive potential around the N-H proton. capes.gov.br DFT calculations on related indole and piperidine structures confirm that MESP surfaces are effective at identifying these reactive sites. researchgate.netresearchgate.net This information can predict how the molecule might orient itself in a protein's binding site to maximize favorable electrostatic interactions. rsc.orgmdpi.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. acs.org

The indole and piperidine scaffolds are considered "privileged structures" in medicinal chemistry because they are found in many biologically active compounds and can be used to build pharmacophore models. nih.govnih.govmdpi.comresearchgate.net A pharmacophore model derived from a set of active indole-piperidine compounds could be used as a 3D query to search large compound databases for new molecules with a high probability of being active against the same target. acs.org This process is known as virtual screening. acs.orgnih.gov

Virtual screening has been successfully applied to identify novel indole derivatives for various therapeutic targets, including DNA gyrase, SARS-CoV-2 main protease, and dihydrofolate reductase. nih.govtandfonline.comnih.gov For example, a ligand-based virtual screening effort using a known active indole derivative as a template successfully identified new and potent inhibitors of M. tuberculosis DNA gyrase. acs.orgnih.gov A pharmacophore model for this compound would likely include features for the indole aromatic ring, the hydrophobic piperidine ring, and the hydrogen-bond-donating N-H group, serving as a template to discover new potential drug candidates. nih.govacs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. For a compound like this compound, MD simulations can provide crucial insights into its conformational flexibility, interaction with biological targets, and solvation properties. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a dynamic picture that complements static computational methods.

In a typical MD simulation study of this compound, the process would begin with the generation of a high-quality 3D structure of the molecule. This structure would then be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The system is then subjected to a series of energy minimization steps to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to a physiological temperature (e.g., 310 K) and equilibrated to ensure that it reaches a stable state.

Once equilibrated, the production phase of the MD simulation is run for a significant period, often ranging from nanoseconds to microseconds. During this phase, the trajectory of each atom is recorded, providing a detailed movie of the molecule's behavior. Analysis of this trajectory can reveal important information about the conformational landscape of this compound. For instance, it can identify the most stable conformations, the flexibility of the piperidine ring, and the rotational freedom around the bond connecting the piperidine and indole moieties.

Furthermore, if this compound is being investigated as a potential ligand for a specific protein target, MD simulations can be used to study the stability of the ligand-protein complex. By simulating the complex, researchers can analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.net These simulations can also help in understanding the mechanism of binding and unbinding, providing valuable information for the design of more potent and selective analogs. researchgate.net

A hypothetical set of parameters for an MD simulation of this compound is presented in the table below.

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM36, AMBER, or GROMOS |

| Solvent Model | TIP3P or SPC/E water model |

| Box Type | Cubic or Rectangular |

| Temperature | 310 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns - 1 µs |

| Integration Timestep | 2 fs |

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. mdpi.com For this compound, various computational models and software, such as SwissADME and pkCSM, can be employed to predict its ADMET profile. nih.govnih.gov These predictions are based on the molecule's physicochemical properties and structure-activity relationships derived from large datasets of known compounds.

Absorption: The absorption of a drug is primarily related to its ability to permeate through the gastrointestinal tract after oral administration. Key parameters for predicting absorption include lipophilicity (logP), water solubility, and permeability through cell membranes. For this compound, in silico models would likely predict good intestinal absorption due to its moderate lipophilicity and molecular weight, which fall within the ranges typical for orally bioavailable drugs. Predictions often utilize models like the "BOILED-Egg" model, which visualizes the likelihood of gastrointestinal absorption and brain penetration. nih.gov

Distribution: Distribution refers to how a drug spreads throughout the body's tissues and fluids. Important factors include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). Compounds with high PPB tend to have lower free concentrations in the plasma and thus reduced efficacy. Due to the presence of the lipophilic bromo-indole moiety and the basic piperidine ring, this compound is predicted to exhibit moderate to high plasma protein binding. Its ability to cross the blood-brain barrier would be a key point of investigation, with predictions depending on a balance of its lipophilicity and polar surface area.

Metabolism: Metabolism involves the biochemical modification of drug molecules by enzymes, primarily the cytochrome P450 (CYP) family in the liver. In silico models can predict which CYP isoforms are likely to metabolize a compound and whether the compound is an inhibitor of these enzymes. For this compound, predictions would likely indicate metabolism via oxidation of the indole ring or the piperidine ring. It would also be important to assess its potential to inhibit major CYP isoforms such as CYP2D6 and CYP3A4, as inhibition can lead to drug-drug interactions. mdpi.com

Excretion: Excretion is the process by which a drug and its metabolites are removed from the body, typically via the kidneys (urine) or liver (bile). In silico models can provide an indication of the likely route and rate of excretion. For a compound like this compound, it is anticipated that it would be excreted primarily as metabolites in the urine.

A summary of the predicted ADMET properties for this compound is presented in the interactive data table below.

| ADMET Property | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate to High |

| Blood-Brain Barrier (BBB) Permeation | Likely to penetrate |

| P-glycoprotein (P-gp) Substrate | Likely |

| CYP1A2 Inhibitor | Unlikely |

| CYP2C9 Inhibitor | Unlikely |

| CYP2D6 Inhibitor | Likely |

| CYP3A4 Inhibitor | Possible |

| Renal OCT2 Substrate | Likely |

Future Directions and Research Perspectives

Design and Synthesis of Novel Analogues with Tailored Activities

The structural framework of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole offers multiple points for chemical modification to generate novel analogues with potentially enhanced potency, selectivity, and improved physicochemical properties. Future synthetic campaigns will likely focus on systematic structure-activity relationship (SAR) studies.

Key areas for modification include:

Substitution on the Indole (B1671886) Ring: Beyond the C-5 bromine, other positions on the indole nucleus (e.g., N-1, C-2, C-4, C-6, C-7) can be functionalized. For instance, electrophilic substitution at the N-1 position with various alkyl or aryl halides can produce a library of N-substituted derivatives, a strategy that has proven effective for other indole compounds. iajps.com

Modification of the Piperidine (B6355638) Ring: The piperidine moiety can be replaced with other cyclic amines, such as pyrrolidine (B122466) or morpholine, to probe the impact of ring size and heteroatom composition on biological activity. nih.gov Additionally, substitution on the piperidine ring itself could further refine target engagement.

Alteration of the Methylene (B1212753) Linker: The CH2 bridge connecting the indole and piperidine rings can be extended or modified to alter the spatial orientation of the two moieties, potentially optimizing interactions with a biological target.

The synthesis of such analogues can draw from established indole chemistry. The Mannich reaction, which is typically used to install the piperidin-1-ylmethyl group, is a robust and high-yielding reaction amenable to a wide range of secondary amines and indole substrates. nih.gov For more complex modifications, multi-step syntheses starting from precursors like 4-bromoaniline (B143363) or 5-bromoindole (B119039) can be employed. iajps.comchemicalbook.com

Table 1: Potential Analogue Series for SAR Studies

| Modification Site | Example Functional Groups/Moieties | Rationale for Exploration |

|---|---|---|

| Indole N-1 Position | Methyl, Ethyl, Benzyl (B1604629), Substituted Phenyl | Modulate lipophilicity, introduce new interaction points, and study effects on metabolism. iajps.com |

| Indole C-2 Position | Alkyl, Aryl, Carboxylate Esters | Influence electronic properties and steric profile of the indole core. |

| Piperidine Ring | Pyrrolidine, Morpholine, Azepane | Investigate the role of the cyclic amine's size, conformation, and basicity on target binding. |

| Piperidine Substituents | Methyl, Hydroxyl, Phenyl | Fine-tune binding affinity and selectivity by introducing substituents at various positions of the piperidine ring. |

Exploration of Multi-Targeting Approaches

Chronic and complex diseases often involve multiple biological pathways. Designing single chemical entities that can modulate more than one target—so-called multi-target-directed ligands (MTDLs)—is an increasingly important strategy in drug discovery. The indole scaffold is well-suited for developing such agents due to its ability to interact with a variety of protein targets.

Future research could intentionally design analogues of this compound to act on multiple, disease-relevant targets. For example, in neurodegenerative diseases, a compound might be engineered to inhibit an enzyme like monoamine oxidase (MAO) while also acting as an agonist or antagonist at a specific serotonin (B10506) or dopamine (B1211576) receptor. Similarly, in oncology, a derivative could be designed to inhibit a specific kinase while also disrupting protein-protein interactions. The development of broad-spectrum antiviral agents, which target multiple viral families or different proteins within a single virus, represents another avenue for multi-targeting approaches. mdpi.com

Integration of Advanced Synthetic Methodologies

To efficiently generate libraries of analogues for screening, the integration of modern synthetic methods is crucial. While classical methods like the Fischer indole synthesis and Mannich reaction are reliable, newer technologies can accelerate the discovery process.

Future synthetic efforts should leverage:

One-Pot Reactions: Procedures that combine multiple reaction steps into a single operation, such as the one-pot reductive alkylation of indoles, can significantly improve efficiency and reduce waste. researchgate.net

Catalytic C-H Functionalization: Direct functionalization of the indole core's C-H bonds using transition metal catalysis (e.g., palladium, rhodium, cobalt) offers a powerful way to install new substituents without the need for pre-functionalized starting materials. researchgate.net

Flow Chemistry: Performing reactions in continuous flow reactors can enhance safety, improve reproducibility, and allow for rapid optimization of reaction conditions, facilitating the scale-up of key intermediates or final compounds.

Combinatorial Chemistry: Using parallel synthesis techniques to rapidly create large, diverse libraries of related compounds for high-throughput screening.

An improved process for a related compound, 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, utilized a novel one-pot synthetic procedure with triethylsilane, demonstrating the value of developing advanced, scalable methods. researchgate.net

Deeper Mechanistic Understanding of Biological Effects

While SAR studies can identify potent compounds, a thorough understanding of how they exert their biological effects is essential for rational drug design. Given the wide range of activities reported for substituted indoles—including analgesic, antiproliferative, and antimicrobial effects—elucidating the specific mechanism of action for this compound and its derivatives is a critical future direction. beilstein-archives.orgiajps.commdpi.com

This will involve a combination of in vitro and in silico techniques:

Target Identification: Employing methods such as affinity chromatography, chemical proteomics, or yeast three-hybrid screening to identify the specific protein(s) with which the compound interacts.

Enzymatic and Cellular Assays: Quantifying the compound's effect on specific enzymes or cellular pathways once a target is identified or hypothesized. For example, if antiviral activity is observed, assays could probe inhibition of viral enzymes like RNA-dependent RNA polymerase. mdpi.com

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, revealing the precise molecular interactions.

Computational Docking: Modeling the binding of the compound to potential protein targets to predict binding modes and affinities, helping to prioritize experimental studies.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Indole Derivatives

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the accuracy of predictions. mednexus.orgijirt.org These technologies can be powerfully applied to the exploration of this compound and its chemical space.

Key applications include:

De Novo Drug Design: Using generative AI models to design entirely new indole derivatives with desired properties. harvard.edu These models can learn from vast databases of existing molecules to propose novel structures that are likely to be active and synthesizable. nih.gov

Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of newly designed analogues before they are synthesized, allowing researchers to prioritize the most promising candidates. mdpi.com

Virtual Screening: Employing ML algorithms to rapidly screen massive virtual libraries of compounds against a biological target, identifying potential hits far more quickly than is possible with physical screening. nih.gov

ADME/Tox Prediction: Using AI to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new derivatives, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. mdpi.com

The integration of AI and ML offers a synergistic approach, where computational predictions guide experimental work, and the resulting experimental data is used to refine and improve the predictive models, creating a powerful cycle of discovery. mednexus.orgijirt.org

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole, and how is structural purity confirmed?

The compound is typically synthesized via a Mannich reaction involving 5-bromo-1H-indole, piperidine, and formaldehyde in glacial acetic acid. Key steps include refluxing the reactants (e.g., 200 mg of 5-bromo-1H-indole with 99 µL piperidine and 76 µL formaldehyde) to form the piperidinylmethyl substituent at the 3-position . Structural purity is confirmed using:

Q. How does the bromine substituent influence the reactivity of the indole core in cross-coupling reactions?

The bromine at the 5-position acts as a directing group, facilitating regioselective functionalization (e.g., Suzuki-Miyaura couplings). However, steric hindrance from the piperidinylmethyl group at the 3-position may reduce reactivity compared to simpler bromoindoles. Optimization of catalysts (e.g., Pd(PPh)) and bases (e.g., KCO) is often required .

Advanced Research Questions

Q. What strategies improve the low yields (<50%) observed in the synthesis of derivatives with bulky substituents?

Low yields in derivatives like 5-bromo-3-(4-fluorophenyl)-1H-indazole (25% yield) arise from steric clashes during cyclization or coupling steps. Strategies include:

Q. How can conflicting 1^11H NMR data for piperidinylmethyl protons be resolved?

Discrepancies in piperidinylmethyl proton signals (e.g., δ 3.59 ppm in acetone-d vs. δ 3.61 ppm in CDCl) arise from solvent-dependent conformational changes. Advanced methods include:

Q. What computational methods predict the bioactivity of this compound analogs?

- Docking studies : Target enzymes like monoamine oxidase (MAO) or acetylcholinesterase using software (e.g., AutoDock Vina) .

- QSAR models : Correlate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) with IC values for antipsychotic activity .

- Molecular dynamics : Simulate binding stability in lipid bilayers for CNS-targeting derivatives .

Q. How are contradictory cytotoxicity results in cell-based assays addressed?

For example, analogs showing low cytotoxicity in one study but high toxicity in another may differ due to:

- Cell line specificity : HepG2 (liver) vs. SH-SY5Y (neuronal) cells have varying metabolic profiles .

- Solubility factors : Poor aqueous solubility can lead to false negatives; use of DMSO carriers ≤0.1% is critical .

- Apoptosis assays : Combine flow cytometry (Annexin V) and caspase-3 activation tests to confirm mechanisms .

Methodological Guidance

Q. What analytical techniques differentiate regioisomers in indole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.